(r)-Piperidin-3-ylmethanol hydrochloride

描述

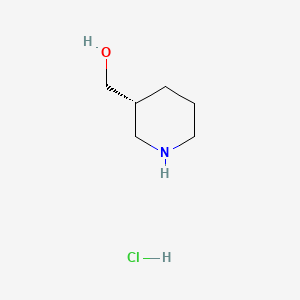

®-Piperidin-3-ylmethanol hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxymethyl group at the third position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperidin-3-ylmethanol hydrochloride typically involves the reduction of ®-Piperidin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete reduction. The resulting ®-Piperidin-3-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of ®-Piperidin-3-ylmethanol hydrochloride may involve the use of more scalable and cost-effective reducing agents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: ®-Piperidin-3-ylmethanol hydrochloride can undergo oxidation reactions to form ®-Piperidin-3-one. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced further to form ®-Piperidin-3-ylmethanol using reducing agents such as sodium borohydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: ®-Piperidin-3-one.

Reduction: ®-Piperidin-3-ylmethanol.

Substitution: Various substituted piperidine derivatives.

科学研究应用

®-Piperidin-3-ylmethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

作用机制

The mechanism of action of ®-Piperidin-3-ylmethanol hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

(S)-Piperidin-3-ylmethanol hydrochloride: The enantiomer of ®-Piperidin-3-ylmethanol hydrochloride, with similar chemical properties but different biological activities.

Piperidine: The parent compound, lacking the hydroxymethyl group.

Piperidin-3-one: The oxidized form of ®-Piperidin-3-ylmethanol hydrochloride.

Uniqueness: ®-Piperidin-3-ylmethanol hydrochloride is unique due to its chiral nature and the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable intermediate in organic synthesis and pharmaceutical development.

生物活性

(R)-Piperidin-3-ylmethanol hydrochloride is a chiral piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurological applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

(R)-Piperidin-3-ylmethanol can be synthesized through various methods, including enantioselective synthesis techniques that ensure high yields and purity. The compound's structure features a piperidine ring with a hydroxymethyl group, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds structurally related to (R)-Piperidin-3-ylmethanol have shown promising results as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. LSD1 inhibition leads to altered methylation patterns on histones, which can suppress tumor growth.

Table 1: Inhibitory Activity of Piperidine Derivatives on LSD1

| Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| (R)-Piperidin-3-ylmethanol | TBD | TBD |

| Compound A | 62 | >1500 |

| Compound B | 15.7 | TBD |

The above table summarizes the inhibitory activities of various piperidine derivatives against LSD1. The selectivity ratio indicates the compound's preference for LSD1 over other similar enzymes, which is critical for minimizing side effects during cancer treatment.

Neurological Effects

Piperidine derivatives also interact with neurotransmitter systems, particularly through modulation of muscarinic acetylcholine receptors (mAChRs). Activation of these receptors has been linked to neuroprotection and cognitive enhancement, making (R)-Piperidin-3-ylmethanol a candidate for further research in neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a study examining the effects of piperidine derivatives on neuroprotection, (R)-Piperidin-3-ylmethanol was found to enhance cell survival in models of oxidative stress. This suggests potential applications in treating conditions such as Alzheimer's disease.

The biological activity of (R)-Piperidin-3-ylmethanol is believed to stem from its ability to modulate enzyme activity and receptor interactions. For instance, its role as an LSD1 inhibitor suggests it can alter gene expression patterns associated with cancer progression.

Molecular Interactions

Molecular docking studies have indicated that (R)-Piperidin-3-ylmethanol binds effectively to active sites of target enzymes and receptors, stabilizing conformations that lead to biological responses.

Safety and Toxicity

While promising, the safety profile of (R)-Piperidin-3-ylmethanol requires thorough investigation. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, long-term studies are necessary to fully understand its safety in clinical settings.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling (R)-Piperidin-3-ylmethanol hydrochloride in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, EN 166-compliant goggles, and lab coats to mitigate skin/eye irritation risks (H315, H319) . Use fume hoods or local exhaust ventilation to avoid inhalation of dust/aerosols (H335) . Store the compound at 2–8°C in a dry, ventilated area, and avoid incompatible materials like strong oxidizers . Emergency procedures include rinsing affected skin/eyes with water for 15 minutes and seeking medical attention for persistent symptoms .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer : Use CAS No. 400771-49-5 for literature cross-referencing. Analytical techniques include:

- HPLC with UV detection (≥98% purity criteria) .

- NMR spectroscopy (¹H/¹³C) to verify stereochemistry and structural integrity, comparing peaks to published spectra of piperidine derivatives .

- Mass spectrometry (ESI-MS) to confirm molecular weight (calculated: 273.24 g/mol for C₁₁H₂₆Cl₂N₂O analogs) .

Q. What are the critical parameters for synthesizing this compound?

- Methodological Answer : Start with enantioselective reduction of piperidin-3-yl ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (R)-configuration . Optimize reaction conditions (temperature, solvent polarity) to minimize racemization. Post-synthesis, purify via recrystallization in ethanol/water mixtures and verify optical rotation ([α]ᴅ²⁵) against standards .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity?

- Methodological Answer :

- Functionalization : Introduce substituents at the piperidine nitrogen or hydroxyl group (e.g., alkylation, acylation) to modulate lipophilicity and target binding .

- Biological Screening : Test analogs for receptor affinity (e.g., 5-HT, PKC) using radioligand binding assays . For example, R 59-022 (a piperidine derivative) showed protein kinase C activation in U87 cells .

- SAR Analysis : Correlate substituent electronic effects (Hammett constants) with activity trends .

Q. How should researchers address contradictory data in toxicity or ecological impact studies of this compound?

- Methodological Answer :

- Data Gap Mitigation : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and compare results with structurally similar compounds (e.g., 3-(2-methylphenoxy)piperidine hydrochloride, which lacks ecotoxicity data ).

- Computational Modeling : Use QSAR tools to predict acute toxicity (LD₅₀) and bioaccumulation potential .

- Iterative Reassessment : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Q. What advanced analytical techniques resolve challenges in quantifying this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient for high sensitivity (LOD < 0.1 ng/mL) .

- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) to separate enantiomers and assess stereochemical stability .

- DSC/TGA : Monitor thermal degradation profiles to optimize storage conditions and prevent decomposition .

属性

IUPAC Name |

[(3R)-piperidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFTUQPTEOPYGV-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124199-58-1 | |

| Record name | 3-Piperidinemethanol, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124199-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。